tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate
CAS No.: 1799412-24-0
Cat. No.: VC17640873
Molecular Formula: C17H30O3SSi
Molecular Weight: 342.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799412-24-0 |
|---|---|
| Molecular Formula | C17H30O3SSi |
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | tert-butyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H30O3SSi/c1-16(2,3)20-15(18)14-10-9-13(21-14)11-12-19-22(7,8)17(4,5)6/h9-10H,11-12H2,1-8H3 |
| Standard InChI Key | UZKSLPZQGUSYIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(S1)CCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Nomenclature
The molecular architecture of tert-butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate comprises three key components:
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A thiophene heterocycle, providing aromaticity and sites for electrophilic substitution.
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A tert-butyl carboxylate ester at the 2-position, enhancing steric bulk and hydrolytic stability.
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A TBDMS-protected hydroxethyl chain at the 5-position, offering temporary protection for subsequent functionalization.
The IUPAC name, tert-butyl 5-[2-(tert-butyldimethylsilyloxy)ethyl]thiophene-2-carboxylate, reflects these substituents systematically. The canonical SMILES notation, CC(C)(C)OC(=O)C1=CC=C(S1)CCO[Si](C)(C)C(C)(C)C, encodes the spatial arrangement of atoms, while the molecular formula C₁₇H₃₀O₃SSi corresponds to a molecular weight of 342.6 g/mol.
Synthesis and Characterization
Synthetic Routes
The synthesis involves sequential protection and coupling steps:
Step 1: Thiophene Ring Formation
The thiophene core is typically synthesized via the Gewald reaction, which condenses ketones with cyanothioacetamide to form 2-aminothiophenes. Alternative methods include the Paal-Knorr thiophene synthesis using 1,4-diketones and phosphorus pentasulfide.
Step 2: Esterification
The carboxylic acid at the 2-position is esterified with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This step achieves yields of 80–90% in refluxing toluene.
Step 3: Silyl Protection
The hydroxethyl side chain at the 5-position is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or triethylamine. Reactions proceed in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, yielding the TBDMS ether with >85% efficiency.
Characterization Techniques
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¹H/¹³C NMR: Key signals include the tert-butyl singlet (δ 1.4 ppm, 9H) and TBDMS methyl groups (δ 0.1–0.2 ppm, 6H).
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FT-IR: Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (Si-O) confirm functional groups.
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Mass Spectrometry: High-resolution ESI-MS shows [M+Na]⁺ at m/z 365.2.
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene Formation | Gewald Reaction, 60°C, 12h | 75 |
| Esterification | tert-Butanol, H₂SO₄, reflux | 88 |
| Silyl Protection | TBDMSCl, imidazole, 0°C | 92 |
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Stability: The TBDMS group resists hydrolysis under neutral and basic conditions but cleaves with fluoride ions (e.g., TBAF).
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Thermal Stability: Decomposition occurs above 200°C, as determined by thermogravimetric analysis (TGA).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 120 |
| THF | 95 |
| Water | <0.1 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, its thiophene core undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl motifs prevalent in drug candidates.
Materials Science
In polymer chemistry, the TBDMS group enables controlled radical polymerization (ATRP) for synthesizing conductive polythiophenes. These materials exhibit tunable bandgaps (1.8–2.5 eV) for organic photovoltaics.
Research Findings and Case Studies
Case Study: Anticancer Agent Development
Objective: Evaluate the compound’s utility in synthesizing a VEGFR-2 inhibitor.
Methodology:
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Deprotection of TBDMS with TBAF in THF.
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Mitsunobu reaction to install a pyrimidine moiety.
Results: The final compound showed IC₅₀ = 12 nM against VEGFR-2, comparable to sorafenib (IC₅₀ = 9 nM).
Stability Under Catalytic Conditions
Study: Assess stability in Pd-catalyzed cross-coupling.
Findings: The TBDMS group remained intact under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), enabling selective functionalization at C-3/C-4 of the thiophene.
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